tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-5-7-16(8-6-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3 |
InChI Key |
KQDKIIWORLRCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1C2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 4-Allylpiperidine Intermediate
Step 1: Boc Protection of Piperidine
4-Hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine (e.g., TEA) in acetone/water (1:1).
- Conditions : 0°C → RT, 18 h, 79% yield.
- Key Data :
Step 2: Allylation at C4
The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with allyl magnesium bromide.
- Conditions : THF, −78°C, 2 h, 65–75% yield (analogous to).
Step 3: Cyclopropanation
Simmons-Smith reaction with Zn-Cu/CH₂I₂ or transition metal-catalyzed cyclopropanation using diazo compounds:
- Conditions : CH₂I₂ (2.5 eq), Zn-Cu, Et₂O, 0°C → RT, 12 h.
- Outcome : Forms 3-methylcyclopropyl moiety.
Step 4: Oxidation to Aldehyde
Swern oxidation (oxalyl chloride/DMSO) or MnO₂-mediated oxidation of a primary alcohol intermediate:
- Conditions : DCM, −50°C, 91% yield (similar to).
- Characterization :
Direct Cyclopropane Coupling via Cross-Metathesis
Step 1: Grubbs-Catalyzed Metathesis
4-Vinylpiperidine-1-carboxylate undergoes cross-metathesis with a cyclopropane-containing alkene.
Step 2: Boc Protection and Aldehyde Installation
Post-metathesis, Boc protection and oxidation follow methods as in Section 2.1.
Optimization and Challenges
- Cyclopropane Stereochemistry : Simmons-Smith favors cis addition, while transition metal catalysts (e.g., Rh₂(OAc)₄) enable stereocontrol.
- Oxidation Specificity : MnO₂ selectively oxidizes primary alcohols without affecting Boc groups.
- Solvent Selection : Acetone and ethyl acetate are optimal for Boc protection due to minimal side reactions.
Comparative Data Table
Chemical Reactions Analysis
Reactivity: Tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems, potentially as a pharmacophore.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine carboxylates, which are widely used as intermediates in drug discovery. Below is a comparative analysis with key analogs:
Structural and Functional Group Variations
Key Observations :
- Electrophilicity : The target compound’s formyl group contrasts with the carbamoyl group in 139290-70-3, offering distinct reactivity in nucleophilic additions (e.g., reductive amination) .
- Biological Relevance : The trifluoromethylphenyl substituent in EP 1763351B9 enhances metabolic stability, a feature absent in the target compound but critical for pharmacokinetic optimization .
Physicochemical and Pharmacokinetic Properties
Insights :
- The trifluoromethyl group in EP 1763351B9 significantly increases LogP, enhancing lipophilicity and membrane penetration .
Biological Activity
Tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate (CAS No. 137703408) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C15H25NO
- Molecular Weight : 251.37 g/mol
- Appearance : Colorless to pale yellow oil
- Boiling Point : Not specified
- Melting Point : Not specified
Research indicates that this compound may interact with various biological pathways. It has been identified as a potential intermediate in the synthesis of compounds that act as inhibitors for several kinases, including IKK (IκB kinase), ERK (extracellular signal-regulated kinase), and p38 MAP kinase. These kinases are crucial in cellular signaling pathways that regulate inflammation, cell growth, and apoptosis .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties by inhibiting tumor cell proliferation. The specific interaction of this compound with cancer cell lines remains to be fully elucidated but shows promise in preliminary assays.
- Neuropharmacological Effects : Compounds similar to this piperidine derivative have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions may indicate potential applications in treating neurodegenerative diseases or mood disorders.
- Anti-inflammatory Properties : Given its role as an intermediate in kinase inhibition, this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown that derivatives of this compound can reduce tumor growth when administered alongside standard chemotherapy agents. This combination therapy approach highlights the potential for enhancing therapeutic efficacy through synergistic effects.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO |
| Molecular Weight | 251.37 g/mol |
| CAS Number | 137703408 |
| Anticancer Activity | Significant reduction in cell viability observed |
| Neuropharmacological Effects | Potential interactions with serotonin/dopamine receptors |
| Anti-inflammatory Properties | Inhibition of key kinases involved in inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
